Cas no 39495-97-1 (1-(ISOCYANOMETHYL)-4-METHYLBENZENE)

1-(ISOCYANOMETHYL)-4-METHYLBENZENE 化学的及び物理的性質
名前と識別子
-
- 1-(ISOCYANOMETHYL)-4-METHYLBENZENE
- 4-METHYLBENZYLISOCYANIDE
- p-methylbenzyl isocyanide
- p-tolylmethyl isocyanide
- TOS-BB-0801
- tosylmethylisocyanide
- AKOS006276623
- 39495-97-1
- MFCD02664586
- SCHEMBL4890253
- G71795
- DS-020553
- DTXSID20374912
- Benzene, 1-(isocyanomethyl)-4-methyl-
- EN300-1857249
-
- MDL: MFCD02664586
- インチ: InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3
- InChIKey: HGHYFKUMLWEAMR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C[N+]#[C-]
計算された属性
- せいみつぶんしりょう: 131.07300
- どういたいしつりょう: 131.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 4.4Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 1.64500
1-(ISOCYANOMETHYL)-4-METHYLBENZENE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 021083-1g |
4-Methylbenzylisocyanide |
39495-97-1 | 1g |
£312.00 | 2022-03-01 | ||
Enamine | EN300-1857249-0.1g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.1g |
$342.0 | 2023-09-18 | ||
Enamine | EN300-1857249-0.25g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.25g |
$487.0 | 2023-09-18 | ||
Enamine | EN300-1857249-2.5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1857249-1.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 1g |
$986.0 | 2023-06-03 | ||
1PlusChem | 1P00BZ37-100mg |
1-(ISOCYANOMETHYL)-4-METHYLBENZENE |
39495-97-1 | 98% | 100mg |
$126.00 | 2024-05-03 | |
eNovation Chemicals LLC | Y0990354-5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 95% | 5g |
$1800 | 2025-02-21 | |
Enamine | EN300-1857249-5.0g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1857249-0.05g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.05g |
$229.0 | 2023-09-18 | ||
Enamine | EN300-1857249-0.5g |
1-(isocyanomethyl)-4-methylbenzene |
39495-97-1 | 0.5g |
$768.0 | 2023-09-18 |
1-(ISOCYANOMETHYL)-4-METHYLBENZENE 関連文献
-
Pei Xu,Tong-Hao Zhu,Tian-Qi Wei,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2016 6 32467
-
Kristin Paragian,Bowen Li,Morgan Massino,Srinivas Rangarajan Mol. Syst. Des. Eng. 2020 5 1658
1-(ISOCYANOMETHYL)-4-METHYLBENZENEに関する追加情報
Professional Introduction to 1-(ISOCYANOMETHYL)-4-METHYLBENZENE (CAS No. 39495-97-1)
1-(ISOCYANOMETHYL)-4-METHYLBENZENE, identified by its Chemical Abstracts Service (CAS) number 39495-97-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This aromatic heterocyclic molecule, featuring an isocyanomethyl substituent at the para position relative to a methyl group on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential building block for novel bioactive molecules.
The compound belongs to the class of aryl isocyanides, which are known for their reactivity in forming covalent bonds with nucleophiles. The presence of the isocyanomethyl group (-NCCH₂-) imparts a high degree of electrophilicity to the benzene ring, particularly at the ortho and para positions adjacent to the substituent. This reactivity has been exploited in various synthetic protocols, including cross-coupling reactions, nucleophilic additions, and polymerization processes.
1-(ISOCYANOMETHYL)-4-METHYLBENZENE has found applications in the development of pharmaceuticals, where its structural motif can be incorporated into drug candidates targeting specific biological pathways. For instance, aryl isocyanides have been investigated as intermediates in the synthesis of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted their role in generating bioconjugates and drug-drug interactions, leveraging the isocyanomethyl group's ability to form stable linkages with biomolecules such as peptides and proteins.
The compound's potential in materials science is equally noteworthy. Researchers have explored its utility in designing advanced polymers and coatings, where its reactive isocyanide moiety can participate in polyaddition reactions to form high-performance materials. These polymers often exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries.
From a synthetic chemistry perspective, 1-(ISOCYANOMETHYL)-4-METHYLBENZENE serves as a versatile precursor for constructing more complex molecular architectures. Its reactivity allows for facile functionalization at multiple sites on the aromatic ring, enabling the creation of derivatives with tailored properties. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at positions 2 and 3 of the benzene ring, expanding the compound's utility in medicinal chemistry libraries.
In recent years, computational studies have shed light on the mechanistic aspects of reactions involving 1-(ISOCYANOMETHYL)-4-METHYLBENZENE. Quantum chemical calculations have been used to predict transition states and reaction pathways, providing insights into how this compound interacts with other molecules. These computational approaches have not only validated experimental observations but also guided the design of more efficient synthetic strategies.
The pharmaceutical industry has shown particular interest in derivatives of 1-(ISOCYANOMETHYL)-4-METHYLBENZENE due to their potential as scaffolds for drug discovery. For example, modifications of the isocyanomethyl group can alter electronic properties and steric hindrance around the benzene ring, influencing binding affinity to biological targets. High-throughput screening campaigns have been conducted using libraries containing analogs of this compound to identify lead compounds for further development.
Moreover, 1-(ISOCYANOMETHYL)-4-METHYLBENZENE has been investigated in conjunction with green chemistry principles. Researchers have sought to develop environmentally benign synthetic routes for its preparation and subsequent transformations. Solvent-free reactions and catalytic methods have been explored to minimize waste generation while maintaining high yields. Such efforts align with global trends toward sustainable chemical manufacturing.
The compound's role in polymer chemistry has also been examined in detail. It has been used as a monomer or cross-linking agent in the synthesis of thermosetting resins and elastomers. These materials exhibit excellent adhesion properties when applied as coatings or adhesives due to the ability of aryl isocyanides to form strong covalent bonds with surfaces. Additionally, they can be tailored for specific applications by adjusting molecular weight and copolymer composition.
1-(ISOCYANOMETHYL)-4-METHYLBENZENE continues to be a subject of academic research due to its multifaceted utility across different scientific disciplines. Advances in synthetic methodologies have enabled access to increasingly complex derivatives, expanding its scope in drug discovery and material science. As new applications emerge from interdisciplinary collaborations between chemists, biologists, and engineers, this compound will likely remain at the forefront of innovation.
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